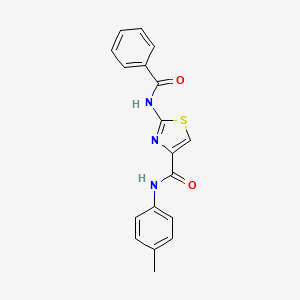

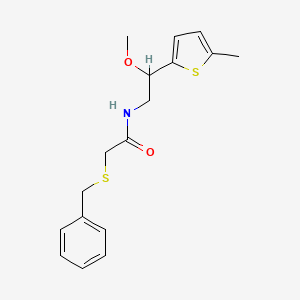

2-benzamido-N-(p-tolyl)thiazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

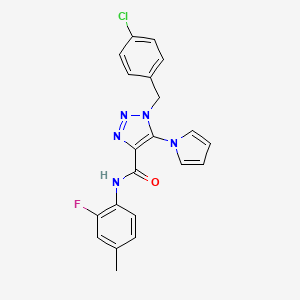

Thiazole or 1,3-thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .Molecular Structure Analysis

The molecular structure of 2-benzamido-N-(p-tolyl)thiazole-4-carboxamide is characterized by a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . This nucleus is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib .Chemical Reactions Analysis

Thiazole is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .Aplicaciones Científicas De Investigación

Corrosion Inhibition

2-Benzamido-N-(p-tolyl)thiazole-4-carboxamide derivatives have demonstrated significant potential in the field of corrosion inhibition, particularly for the protection of mild steel in corrosive environments. Molecular dynamics simulations and various experimental techniques, such as weight loss measurements and electrochemical impedance spectroscopy, have confirmed that thiazole derivatives exhibit effective corrosion inhibition properties in sulphuric acid solutions. These findings suggest their potential application in extending the lifespan of metal components in industrial settings (Khaled & Amin, 2009).

Organic Synthesis and Material Science

In the realm of organic chemistry and material science, 2-Benzamido-N-(p-tolyl)thiazole-4-carboxamide derivatives are pivotal in synthesizing various organic compounds. Techniques such as TEMPO-catalyzed electrochemical C–H thiolation have been employed to synthesize benzothiazoles and thiazolopyridines, compounds widely used in pharmaceuticals and organic materials. This methodology underscores the importance of thiazole derivatives in facilitating the development of new organic materials and drugs (Xiang-Yang Qian et al., 2017).

Antimicrobial and Anticancer Activity

Thiazole derivatives, including 2-Benzamido-N-(p-tolyl)thiazole-4-carboxamide, have been explored for their antimicrobial and anticancer activities. Novel analogs synthesized for this purpose have shown promising antibacterial activity against pathogens like Staphylococcus aureus and Bacillus subtilis, alongside notable anticancer activity against various cancer cell lines. These findings highlight the potential therapeutic applications of thiazole derivatives in treating infectious diseases and cancer (M. Palkar et al., 2017).

Photodynamic Therapy and Photochemistry

The photoreactive properties of thiazole derivatives, including 2-Benzamido-N-(p-tolyl)thiazole-4-carboxamide, have been studied for their potential in photodynamic therapy and photochemistry. Research in this area has explored the photooxidation mechanisms of related compounds, which could inform the development of novel treatments and materials sensitive to light (M. R. Mahran et al., 1983).

Propiedades

IUPAC Name |

2-benzamido-N-(4-methylphenyl)-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O2S/c1-12-7-9-14(10-8-12)19-17(23)15-11-24-18(20-15)21-16(22)13-5-3-2-4-6-13/h2-11H,1H3,(H,19,23)(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMHDIYJLMWFQLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=CSC(=N2)NC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-benzamido-N-(p-tolyl)thiazole-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3S,4R)-4-Isothiocyanatooxolan-3-yl] methanesulfonate](/img/structure/B2607488.png)

![4-methyl-N-[4-nitro-2-(trifluoromethyl)phenyl]thiadiazole-5-carboxamide](/img/structure/B2607494.png)

![N-[4-methyl-5-phenyl-3-(piperidine-1-carbonyl)thiophen-2-yl]-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2607495.png)

![N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2607507.png)

![7-(4-bromophenyl)-4-(4-(4-nitrophenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2607511.png)